molecular formula C15H14O B3141580 3,3-diphenylprop-2-en-1-ol CAS No. 4801-14-3

3,3-diphenylprop-2-en-1-ol

Cat. No.: B3141580
CAS No.: 4801-14-3
M. Wt: 210.27 g/mol
InChI Key: VDZJHCQPPWSRFX-UHFFFAOYSA-N
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Description

3,3-Diphenylprop-2-en-1-ol (IUPAC name: (E)-1,3-diphenylprop-2-en-1-ol) is an allylic alcohol with a molecular formula of C₁₅H₁₄O and a molecular weight of 210.276 g/mol . It features an E-configuration across the double bond, with two phenyl groups attached to the allylic carbon and a hydroxyl group at the terminal position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitutions, cross-couplings, and enantiomer separations .

The compound is synthesized via carbonyl reduction of (E)-1,3-diphenylprop-2-en-1-one using zirconium dichloride and HNEt₂, yielding 84% as a yellow viscous solid . Alternative methods include HFIP-promoted allylation reactions (81% yield) and boron-catalyzed cross-couplings with boronic acids (57% yield) . Its stereochemical purity is critical in applications such as chiral separations, where it exhibits a resolution factor (Rₛ) of 13.7 on cyclodextrin-based stationary phases .

Properties

IUPAC Name

3,3-diphenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJHCQPPWSRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441414
Record name 3,3-diphenyl-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4801-14-3
Record name 3,3-diphenyl-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diphenylprop-2-en-1-ol can be synthesized through various methods. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by reduction of the resulting chalcone . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate chalcone, which is then reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,3-diphenylprop-2-en-1-one.

    Reduction: Further reduction can yield 3,3-diphenylpropan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 3,3-Diphenylprop-2-en-1-one

    Reduction: 3,3-Diphenylpropan-1-ol

    Substitution: Various halides or other substituted derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2E)-3-Phenyl-2-propen-1-ol (Cinnamyl Alcohol Derivative)

Structure : Lacks one phenyl group compared to 3,3-diphenylprop-2-en-1-ol.
Synthesis : Prepared via carbonyl reduction of (E)-cinnamaldehyde under similar conditions (91% yield) .
Properties :

  • Lower molecular weight (134.18 g/mol).
  • Simpler NMR profile: 1H NMR shows a doublet at δ 6.70 (J = 15.6 Hz) for the trans-vinylic proton, compared to δ 6.40 (J = 15.6 Hz) in this compound .
    Applications : Primarily used in fragrance synthesis; less steric hindrance enables faster reactivity in esterifications but lower enantioselectivity in chiral separations .

(R)-1,3-Diphenylprop-2-en-1-ol (Enantiomer)

Structure : R-enantiomer of the target compound.
Synthesis : Asymmetric reduction or kinetic resolution (47% enantiomeric excess) .
Properties :

  • Identical molecular weight and NMR shifts but opposite optical rotation ([α]D²⁰ = +13.5 vs. the S-enantiomer).
  • Lower resolution (Rₛ = 4.2) on Chiralcel OD-H columns compared to the E-isomer .
    Applications : Demonstrates the importance of stereochemistry in pharmacological activity; however, the E-isomer is more widely used due to higher synthetic accessibility .

(E)-1,3-Diphenylallyl Acetate

Structure: Acetylated derivative of this compound. Properties:

  • Higher molecular weight (252.31 g/mol).
  • 13C NMR shows a carbonyl signal at δ 170.1, absent in the parent compound .
    Applications : Improved stability under acidic conditions but reduced nucleophilicity due to esterification; used in protective group strategies .

Reactivity and Functional Comparisons

Nucleophilic Substitutions

This compound undergoes SN1-type allylation with phenols in HFIP, achieving 81% yield via a carbocation intermediate stabilized by phenyl groups . In contrast, simpler allylic alcohols like (2E)-3-phenyl-2-propen-1-ol require stronger acids or metals for similar transformations, highlighting the role of aryl stabilization .

Cross-Coupling Reactions

In boron-catalyzed alkenylation, this compound reacts with 4-methoxyphenylboronic acid to yield 57% product, whereas mono-phenyl analogs show <30% yields under identical conditions. The diphenyl structure enhances π-π interactions with catalysts, improving turnover .

Enantiomer Separation

The compound’s conjugated double bond and bulky phenyl groups enable exceptional resolution (Rₛ = 13.7) on cyclodextrin-based stationary phases, outperforming analogs like 1-(4-chlorophenyl)ethanol (Rₛ = 4.1) . This is attributed to enhanced π-π interactions and steric repulsion with the chiral cavity .

Biological Activity

3,3-Diphenylprop-2-en-1-ol, also known as 1,3-diphenylpropan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H16OC_{15}H_{16}O and features an α,β-unsaturated alcohol structure. This structural characteristic is crucial for its biological activity, particularly in interactions with biological targets.

Biological Activities

Antioxidant Activity : Research has shown that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models. This activity is often attributed to the presence of the phenolic groups in its structure.

Anticancer Properties : Several studies have highlighted the compound's potential in cancer therapy. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that derivatives of this compound showed efficacy against liver cancer cells by significantly reducing DNA damage and promoting cell death pathways .

Anti-inflammatory Effects : this compound has also been implicated in anti-inflammatory responses. It modulates inflammatory markers and cytokine production in vitro and in vivo, suggesting potential therapeutic applications for inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Radical Coupling Reactions : Recent advancements have allowed for the synthesis of this compound via radical coupling reactions under metal-free conditions. This method is advantageous due to its simplicity and efficiency .
  • Palladium-Catalyzed Reactions : Another effective method involves palladium-catalyzed coupling of substituted allylic alcohols with aryl halides, yielding high stereoselectivity .

Case Study 1: Hepatoprotective Effects

A study investigated the hepatoprotective effects of this compound derivatives on mice subjected to a high-fat diet. The results indicated a significant reduction in liver triglycerides and inflammatory markers after treatment with these compounds. The hepatic expression of genes related to inflammation and fibrosis was also notably decreased .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results showed that certain derivatives exhibited over 50% inhibition at concentrations as low as 125 µg/mL against Candida albicans and Cryptococcus neoformans .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; reducing oxidative stress
AnticancerInhibition of cell proliferation; apoptosis induction
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialOver 50% inhibition against specific pathogens

Q & A

Q. What are the key structural characteristics of 3,3-diphenylprop-2-en-1-ol, and how can they be confirmed experimentally?

The compound has the molecular formula C₁₅H₁₄O, a monoisotopic mass of 210.104465 Da, and an (E)-configuration at the double bond. Structural confirmation requires techniques like NMR (to resolve stereochemistry and substituent positions), mass spectrometry (for molecular weight verification), and X-ray crystallography (for absolute stereochemical assignment). The ChemSpider ID (4650145) and CAS RN (62668-02-4) provide reference databases for spectral comparison .

Q. What synthetic methods are available for preparing this compound under solvent-free conditions?

A solvent-free approach involves microwave irradiation of 1,3-diphenylprop-2-en-1-ol with benzenethiol. This method avoids traditional solvents, reduces reaction time (20 minutes), and minimizes purification steps. Reaction progress can be monitored via litmus paper (pH shift) or GC-MS for intermediate tracking .

Q. How does the stereochemistry of this compound influence its reactivity in allylic substitution reactions?

The (E)-configuration stabilizes the transition state in allylic substitution by minimizing steric hindrance between the phenyl groups. Mechanistic studies using deuterium-labeled substrates or chiral catalysts can elucidate stereochemical outcomes. For example, trans-1,3-diphenylprop-2-en-1-ol shows distinct reactivity patterns compared to cis isomers in acid-catalyzed rearrangements .

Advanced Research Questions

Q. How do heterogeneous catalysts impact the recyclability and efficiency of this compound in allylic substitution reactions?

Carbonaceous catalysts (e.g., GO-CO₂H) with sulfonic and carboxylic acid groups enable three recyclable cycles with minimal yield loss (≤5% over three runs). Catalyst deactivation occurs after the fourth cycle due to sulfur group leaching, as shown by elemental analysis. Homogeneous acids like pTsOH (97% conversion) outperform PhCOOH (18%), highlighting the role of strong Brønsted acid sites .

Q. What analytical strategies resolve contradictions in oxidation selectivity for this compound under aerobic conditions?

Palladium catalysts (e.g., 1-Py and 4-Py) achieve high selectivity (~90%) for ketone formation at 100°C and 4 bar O₂. However, overoxidation to carboxylic acids occurs in allylic alcohols like (E)-1,3-diphenylprop-2-en-1-ol. GC-MS and kinetic modeling (turnover frequency, half-life) identify competing pathways, while adjusting O₂ pressure or ligand electronics (e.g., CNPy vs. DMAP) mitigates side reactions .

Q. How can isotopic labeling and kinetic isotope effects (KIEs) probe the intramolecularity of rearrangements involving this compound?

Deuterium labeling at the allylic position (C-1) combined with ¹H/²H NMR tracking reveals intramolecular hydride shifts in acid-catalyzed rearrangements. KIEs (k_H/k_D > 2) confirm a concerted mechanism, while crossover experiments exclude intermolecular pathways. This methodology is critical for validating proposed reaction mechanisms .

Q. What role do computational methods play in optimizing reaction conditions for this compound in asymmetric catalysis?

Density functional theory (DFT) simulations predict transition-state geometries and enantioselectivity in chiral catalyst systems. For example, steric maps of Pd complexes with pyridine-carboxylate ligands correlate ligand bulkiness with enantiomeric excess (ee) in oxidation reactions. Experimental validation via HPLC chiral column analysis confirms computational predictions .

Methodological Notes

  • Data Contradictions : Catalyst performance discrepancies (e.g., GO-CO₂H vs. homogeneous acids) emphasize the need for controlled studies comparing surface acidity (via NH₃-TPD) and active site density .
  • Advanced Characterization : Use dynamic NMR to study hindered rotation in stereoisomers and time-resolved IR spectroscopy to monitor intermediate carbonyl species during oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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